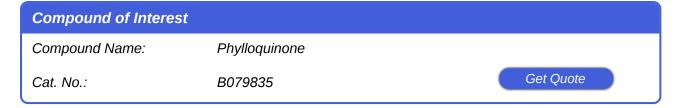


# A Comparative Analysis of Phylloquinone (Vitamin K1) Content in Plant-Based Sources

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **phylloquinone** (vitamin K1) content across a diverse range of plant species. **Phylloquinone**, a vital fat-soluble vitamin, plays a crucial role in blood coagulation and bone metabolism.[1][2] Its concentration in plants can vary significantly, influenced by factors such as species, geographical location, and maturation stage.[3][4] This document summarizes quantitative data, details experimental protocols for **phylloquinone** quantification, and provides a visual workflow to aid researchers in their understanding and application of this essential nutrient.

## **Quantitative Data Summary**

The following table summarizes the **phylloquinone** content in various plant species, compiled from multiple sources. Green leafy vegetables are consistently the most potent sources of this vitamin.[2][5][6][7] It is important to note that cooking methods can affect **phylloquinone** levels; for instance, sautéing can increase the apparent content due to the addition of vitamin K-rich oils.[3][8]



Plant Category	Plant Species	Phylloquinone Content (µ g/100g )
Dark Green Leafy Vegetables	Kale (cooked)	561 - 1062
Collard Greens (cooked)	408	
Spinach (cooked)	380 - 525	
Swiss Chard (raw)	316	_
Turnip Greens (cooked)	280	_
Parsley (raw)	260	_
Dandelion Greens (raw)	452	
Mustard Greens (cooked)	438	_
Beet Greens (cooked)	368	-
Green Vegetables	Broccoli (cooked)	102 - 180
Broccoli Raab (cooked)	241	
Brussels Sprouts	High concentrations	<del>-</del>
Cabbage (green)	145	<del>-</del>
Lettuce (Green Leaf)	126	<del>-</del>
Lettuce (Romaine)	102.5	-
Lettuce (Butterhead)	102	-
Lettuce (Iceberg)	24.1	-
Asparagus (cooked)	45.5	_
Celery	29	_
Other Vegetables	Okra (frozen)	46.9
Carrots (raw)	13	
Potatoes (cooked)	3	_
Peppers (green, raw)	7.1	_



		-
Cucumber	16.4	_
Radish	1.4	_
Sweet Potato	1.8	
Fruits	Blueberries	14.7 - 27.2
Blackberries	14.7 - 25.1	
Papayas (raw)	3.8	-
Legumes & Nuts	Mung Beans (sprouted, cooked)	14
Pine Nuts (dried)	15	
Cashews (raw)	9.7	-
Red Kidney Beans (cooked)	7.5	-
Hazelnuts	4	-
Oils	Soybean Oil	High concentrations
Canola (Rapeseed) Oil	High concentrations	
Olive Oil	High concentrations	-
Cottonseed Oil	Significant concentrations	-
Herbs (dried)	Marjoram	High concentrations
Basil	High concentrations	
Thyme	High concentrations	-
Oregano	High concentrations	-

Disclaimer: Values are compiled from various sources and can vary based on preparation methods, plant variety, and growing conditions. The original sources should be consulted for specific details.

## **Experimental Protocols**



The quantification of **phylloquinone** in plant matrices is predominantly achieved through reversed-phase high-performance liquid chromatography (HPLC).[3][9][10] The following protocol is a synthesized methodology based on established practices.

- 1. Sample Preparation and Extraction
- Homogenization: A representative sample of the plant material is homogenized to ensure uniformity. For some vegetables, cooking prior to analysis may disrupt the cell wall and improve phylloquinone release.[3]
- Extraction: The homogenized sample is extracted with a mixture of an organic solvent (e.g., hexane or a 2-propanol/hexane mixture).[8][10] Sonication can be employed to enhance the extraction efficiency by further disrupting the plant matrix.[10]
- Internal Standard: To correct for losses during sample preparation, a known amount of an internal standard, such as vitamin K1(25), is added to the sample before extraction.[8]

#### 2. Purification

- Solid-Phase Extraction (SPE): The crude extract is purified using a silica-based solid-phase extraction column to remove interfering compounds.[8][10]
- Further Purification (if necessary): For complex matrices, additional purification steps like liquid-phase reductive extraction or reversed-phase SPE on a C18 column may be required.
  [10]

#### 3. HPLC Analysis

- Chromatographic Separation: The purified extract is injected into a reversed-phase HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of organic solvents like acetonitrile, dichloromethane, and methanol.[10]
- Detection: **Phylloquinone** is detected using one of the following methods:
  - Fluorescence Detection with Post-Column Reduction: This is a highly sensitive method where the **phylloquinone** (a quinone) is chemically reduced to its fluorescent



hydroquinone form after separation on the HPLC column.[8][10][11][12] A post-column reactor containing a reducing agent like zinc is used for this purpose.[10][12]

- Mass Spectrometry (MS/MS): LC-MS/MS offers high selectivity and sensitivity for the quantification of vitamin K1 and is increasingly being used.[13]
- UV Detection: While less sensitive than fluorescence or MS detection, UV detection can also be used.[10]

#### 4. Quantification

• The concentration of **phylloquinone** in the sample is determined by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known concentrations of **phylloquinone** standards.

## **Visualized Experimental Workflow**

The following diagram illustrates the key steps in the experimental workflow for the quantification of **phylloquinone** in plant samples.



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Caption: Experimental workflow for **phylloquinone** quantification.

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